REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[CH3:15])[O:3]1.[Br:17]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(#N)C>[Br:17][CH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[B:4]1[O:3][C:2]([CH3:16])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]1
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Name
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|
Quantity
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32.3 g
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)C1=C(C=CC=C1)C)C
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
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Quantity
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1000 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 500 ml of hexane
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Type
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FILTRATION
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Details
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The formed precipitate was filtered on glass frit (G3)
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Type
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CUSTOM
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Details
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the filtrate was evaporated to dryness
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Type
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CUSTOM
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Details
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to give yellowish crystalline powder
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Name
|
|
Type
|
|
Smiles
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BrCC1=C(C=CC=C1)B1OC(C(O1)(C)C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |